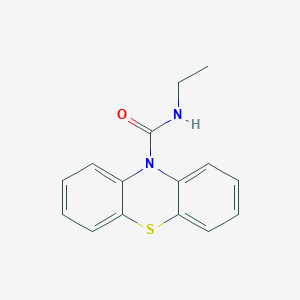

![molecular formula C21H28N2O3 B5503218 2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide often involves multi-step chemical processes, starting from basic aromatic or heterocyclic compounds. For instance, synthesis methods may include condensation reactions, use of catalysts for ring closure, and modifications of functional groups to achieve the desired compound. While specific synthesis pathways for this exact compound are not directly detailed, related synthesis approaches provide insight into potential methods. Such methods could involve the rearrangement of pentenyloxy derivatized pyridine rings and the introduction of methoxy and diisopropylamido groups through targeted chemical reactions (Zugenmaier, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been determined using techniques such as X-ray diffraction, indicating complex arrangements of atoms and bonds. For example, analysis of bibenzyl derivatives has revealed triclinic space groups and specific bond angles and lengths, suggesting strong dipolar interactions (Zugenmaier, 2013). These structural characteristics are crucial for understanding the chemical behavior and reactivity of such compounds.

Applications De Recherche Scientifique

Synthesis and Receptor Binding Studies

Research has demonstrated the synthesis of novel methoxybenzamide derivatives, including those structurally related to "2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide", and their potential receptor binding applications. One study detailed the ex-chiral pool synthesis of prolinol derivatives, leading to methoxybenzamide compounds with selective binding to dopamine and serotonin receptors, highlighting interesting structure-activity relationships (Heindl, Hübner, & Gmeiner, 2003). This research paves the way for developing new compounds with potential therapeutic uses in neurological and psychiatric disorders.

Anti-inflammatory Activities

The anti-inflammatory potential of related compounds has been explored, with some derivatives demonstrating significant pharmacological responses. A study on substituted pyridinyl- and indazolyl benzamide derivatives, similar in structure to the compound , found that they exhibited promising anti-inflammatory activities, which could be beneficial in developing new anti-inflammatory drugs (Hussain et al., 2015).

Catalytic Applications

In the field of catalysis, research involving compounds structurally related to "2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide" has led to advancements in asymmetric synthesis. A study detailed the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, showcasing the utility of methoxybenzamide derivatives in facilitating these reactions (Inokuma, Hoashi, & Takemoto, 2006). This research contributes to the development of more efficient synthetic methodologies in organic chemistry.

Neuroleptic Agents

Methoxybenzamide derivatives have been investigated for their antidopaminergic properties, indicating potential as neuroleptic agents. A study on substituted 6-methoxysalicylamides, structurally akin to the compound of interest, highlighted their potent dopamine receptor blocking abilities, suggesting their application in developing treatments for disorders such as schizophrenia (de Paulis et al., 1985).

Propriétés

IUPAC Name |

2-[6-(1-hydroxyethyl)pyridin-2-yl]-6-methoxy-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-13(2)23(14(3)4)21(25)20-16(9-7-12-19(20)26-6)18-11-8-10-17(22-18)15(5)24/h7-15,24H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBCCFQMNSLMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1OC)C2=NC(=CC=C2)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(1-Hydroxyethyl)pyridin-2-YL]-N,N-diisopropyl-6-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)